molecular formula C20H31N5O3 B2789181 7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione CAS No. 878420-85-0

7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione

Cat. No.: B2789181
CAS No.: 878420-85-0
M. Wt: 389.5
InChI Key: UZMVIBCPXBGMOF-UHFFFAOYSA-N
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Description

7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione is a xanthine-derived chemical compound offered for research purposes. This molecule features a purine-2,6-dione (xanthine) core, a scaffold known to be a privileged structure in medicinal chemistry with the potential for diverse biological activity . The structure includes a 3,3-dimethyl-2-oxobutyl chain at the 7-position and a critical (4-methylpiperidin-1-yl)methyl modification at the 8-position. Substitutions at the 8-position of the xanthine core are a recognized strategy for developing potent and selective enzyme inhibitors, as demonstrated by structurally similar compounds like the dipeptidyl peptidase 4 (DPP-4) inhibitor Linagliptin (BI 1356) . The incorporation of the 4-methylpiperidine moiety is intended to influence the molecule's physicochemical properties, binding affinity, and selectivity profile. Consequently, this compound is of significant interest for investigative applications in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a chemical probe for exploring novel biological targets, particularly within the enzyme inhibitor domain. The product is provided with guaranteed high purity and is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O3/c1-13-7-9-24(10-8-13)12-15-21-17-16(18(27)23(6)19(28)22(17)5)25(15)11-14(26)20(2,3)4/h13H,7-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMVIBCPXBGMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2CC(=O)C(C)(C)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione , also known as a derivative of purine, has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H30N4O3C_{19}H_{30}N_{4}O_{3}, with a molecular weight of approximately 362.47 g/mol. The structure features a purine core substituted at various positions, which is critical for its biological activity.

Structural Characteristics

  • Purine Base : The compound contains a purine skeleton, which is known for its role in various biological processes.
  • Substituents : The presence of the 3,3-dimethyl-2-oxobutyl group and the 4-methylpiperidine moiety enhances its lipophilicity and potentially its binding affinity to biological targets.

Research indicates that purine derivatives can exhibit various biological activities, including:

  • Antitumor Activity : Some studies suggest that compounds similar to this one may inhibit cancer cell proliferation by interfering with nucleotide synthesis or signaling pathways.
  • Antimicrobial Properties : The structural components may contribute to antimicrobial effects against specific bacterial strains.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study investigated the effects of similar purine derivatives on cancer cell lines. Results showed significant inhibition of cell growth in breast and lung cancer models, with IC50 values indicating potent activity at low concentrations .
  • Antimicrobial Efficacy :
    • In vitro tests demonstrated that the compound exhibits antimicrobial properties against Gram-positive and Gram-negative bacteria. Notably, it showed higher efficacy than standard antibiotics like ciprofloxacin in certain assays .
  • Cytotoxicity Assessment :
    • Cytotoxicity studies on human cell lines (e.g., L929 fibroblasts) indicated that while some derivatives displayed cytotoxic effects at higher concentrations, others enhanced cell viability at lower doses, suggesting a potential therapeutic window .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant inhibition of cell proliferation
AntimicrobialEffective against various bacterial strains
CytotoxicityVariable effects depending on concentration

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a detailed comparison with structurally related compounds:

Research Findings and Mechanistic Insights

Substituent Effects on Bioactivity: The 4-methylpiperidinylmethyl group in the target compound may improve binding to adenosine receptors compared to simpler piperidinyl or benzyl groups, as seen in weaker affinities of Compounds B and C .

Metabolic Stability :

  • The 3,3-dimethyl-2-oxobutyl substituent at position 7 likely reduces oxidative metabolism compared to linear alkyl chains (e.g., octyl in Compound E), which are prone to ω- and β-oxidation .
  • The 8-methoxy group in related compounds enhances solubility but introduces susceptibility to demethylation, a limitation avoided in the target compound’s 4-methylpiperidinylmethyl group .

Synthetic Accessibility :

  • The target compound’s synthesis involves alkylation of purine-2,6-dione precursors with 3,3-dimethyl-2-oxobutyl bromide, followed by Mannich-type reactions to introduce the 4-methylpiperidinylmethyl group, similar to methods in .

Q & A

Q. How can the synthetic route for 7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione be optimized to improve yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including alkylation of the purine core, substitution at the 8-position with a 4-methylpiperidinylmethyl group, and introduction of the 3,3-dimethyl-2-oxobutyl moiety. Key optimizations include:
  • Temperature Control : Maintaining 0–5°C during nucleophilic substitution to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane improves regioselectivity in alkylation steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) achieves >95% purity .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methyl groups at 1,3-positions: δ 3.2–3.5 ppm; piperidinylmethyl protons: δ 2.7–3.1 ppm) .
  • FTIR : Peaks at 1690–1710 cm1^{-1} confirm carbonyl groups (2,6-dione); 2850–2960 cm1^{-1} indicate aliphatic C-H stretching .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]+^+: 375.2270) validates molecular weight .

Advanced Research Questions

Q. How can contradictory data regarding this compound’s biological activity (e.g., enzyme inhibition vs. activation) be resolved experimentally?

  • Methodological Answer :
  • Comparative Binding Assays : Use isothermal titration calorimetry (ITC) to measure binding affinities across pH ranges (5.0–8.0) and ionic strengths (50–200 mM NaCl) to assess context-dependent interactions .
  • Computational Docking : Molecular dynamics simulations (Amber or GROMACS) identify conformational changes in target enzymes (e.g., kinases) that explain divergent activity profiles .
  • Mutational Analysis : Site-directed mutagenesis of key residues (e.g., catalytic lysine or aspartate) in target proteins clarifies binding specificity .

Q. What crystallographic strategies are effective for resolving hydrogen-bonding patterns in this compound’s solid-state structure?

  • Methodological Answer :
  • SHELX Refinement : Use SHELXL for high-resolution (<1.0 Å) X-ray data to model anisotropic displacement parameters and hydrogen atom positions .
  • Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bond motifs (e.g., R22_2^2(8) rings for N-H···O interactions between purine diones and solvent molecules) .
  • Temperature-Dependent Studies : Collect data at 100 K and 298 K to evaluate thermal motion effects on hydrogen-bond stability .

Q. How can mechanistic insights into this compound’s interaction with nucleotide-binding proteins be elucidated?

  • Methodological Answer :
  • Kinetic Assays : Measure kcatk_{cat}/KmK_m ratios under varying concentrations of ATP or GTP to determine competitive vs. noncompetitive inhibition .
  • Isotopic Labeling : Use 15^{15}N-labeled purine derivatives in NMR titrations to map binding interfaces on target proteins .
  • Cryo-EM : Resolve ligand-bound complexes of large molecular targets (e.g., ribosomes) at 3–4 Å resolution to visualize allosteric effects .

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